molecular formula C18H18N2O3S B4840870 3-(2-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4840870
M. Wt: 342.4 g/mol
InChI Key: XZVIFCYQWBTCJZ-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a methylsulfanylphenyl group, and a dihydro-1,2-oxazole ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 3-(2-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2-methoxyphenylacetic acid: This can be achieved through the reaction of 2-methoxybenzyl chloride with sodium cyanide, followed by hydrolysis.

    Formation of 2-(methylsulfanyl)phenylamine: This intermediate can be synthesized by the reaction of 2-bromoanisole with thiourea, followed by reduction.

    Cyclization and coupling: The final step involves the cyclization of the intermediates to form the dihydro-1,2-oxazole ring and subsequent coupling with the carboxamide group under specific reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

3-(2-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl or methylsulfanylphenyl groups, using reagents like sodium hydride or organolithium compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

3-(2-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-(2-methylsulfanylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-15-9-5-3-7-12(15)14-11-16(23-20-14)18(21)19-13-8-4-6-10-17(13)24-2/h3-10,16H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVIFCYQWBTCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
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3-(2-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
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3-(2-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
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3-(2-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 5
3-(2-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
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3-(2-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

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